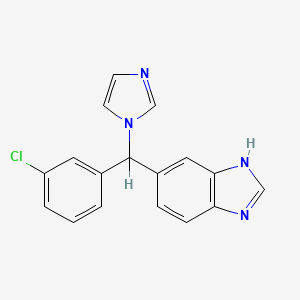

ZM 306416

Descripción general

Descripción

Aplicaciones Científicas De Investigación

ZM 306416 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Oncología: Se utiliza para estudiar la inhibición de VEGFR y EGFR en células cancerosas, particularmente en el cáncer de pulmón de células no pequeñas (NSCLC) y otros tipos de cáncer

Angiogénesis: El compuesto es valioso en la investigación centrada en la inhibición de la angiogénesis, el proceso de formación de nuevos vasos sanguíneos, que es crucial en el crecimiento tumoral y la metástasis

Biología: This compound se utiliza para estudiar las vías de señalización celular y el papel de VEGFR y EGFR en varios procesos biológicos

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de cánceres y enfermedades que implican angiogénesis anormal

Mecanismo De Acción

ZM 306416 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa de VEGFR y EGFR. Se une al sitio de unión al ATP de estos receptores, evitando su fosforilación y la posterior activación de las vías de señalización descendentes. Esta inhibición conduce a una reducción de la proliferación celular, la migración y la angiogénesis .

Análisis Bioquímico

Biochemical Properties

ZM 306416 interacts with VEGFR and EGFR, two critical enzymes involved in cell signaling . It inhibits these enzymes, thereby disrupting the biochemical reactions they mediate. Specifically, it has IC50 values of 0.1 and 2 μM for KDR and Flt (types of VEGFR), respectively . It also inhibits EGFR with an IC50 of less than 10 nM .

Cellular Effects

This compound has a profound impact on cellular processes. By inhibiting VEGFR and EGFR, it disrupts cell signaling pathways, which can lead to changes in gene expression and cellular metabolism . This can influence cell function, potentially leading to reduced cell proliferation and survival, particularly in cancer cells that are dependent on these pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active sites of VEGFR and EGFR, thereby inhibiting their activity . This inhibition disrupts the downstream signaling pathways mediated by these receptors, leading to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the VEGFR and EGFR signaling pathways

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

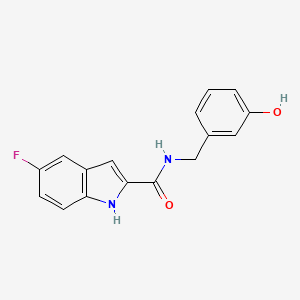

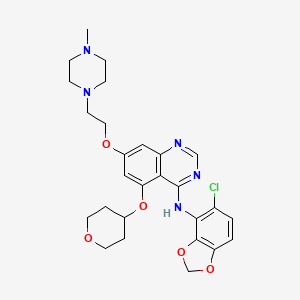

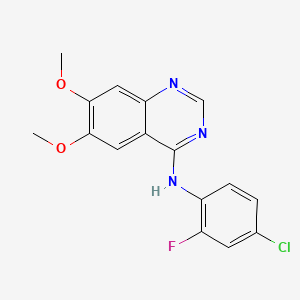

La síntesis de ZM 306416 implica varios pasos, comenzando con la preparación de la estructura central de quinazolina. La reacción generalmente implica la condensación de 4-cloro-2-fluoroanilina con 6,7-dimetoxiquinazolina bajo condiciones específicas para formar el producto deseado .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se produce en forma sólida y se puede disolver en dimetilsulfóxido (DMSO) para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

ZM 306416 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar el núcleo de quinazolina.

Sustitución: Las reacciones de sustitución, particularmente en el anillo aromático, pueden conducir a la formación de diferentes análogos

Reactivos y condiciones comunes

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Agentes halogenantes o nucleófilos para reacciones de sustitución

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden estudiarse más a fondo por sus actividades biológicas .

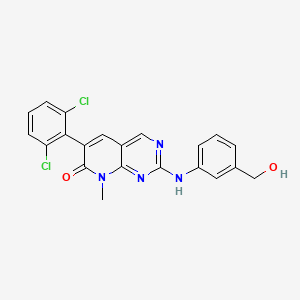

Comparación Con Compuestos Similares

Compuestos similares

ZM 323881: Otro inhibidor de VEGFR con efectos inhibitorios similares pero diferente estructura química.

ZM 447439: Un inhibidor de las quinasas Aurora, que también desempeña un papel en la división celular y la investigación del cáncer.

ZM 39923: Un inhibidor selectivo de la Janus quinasa 3 (JAK3), utilizado en la investigación de inmunología

Unicidad

ZM 306416 es único debido a su doble inhibición de VEGFR y EGFR, lo que lo convierte en una herramienta versátil en la investigación del cáncer y la angiogénesis. Su alta potencia y selectividad para estos receptores lo distinguen de otros compuestos similares .

Propiedades

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUIUSRCUKUUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416176 | |

| Record name | ZM 306416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690206-97-4 | |

| Record name | ZM 306416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

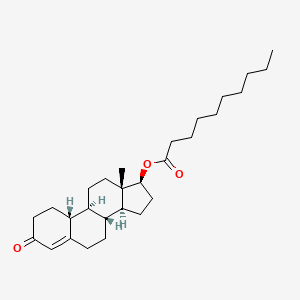

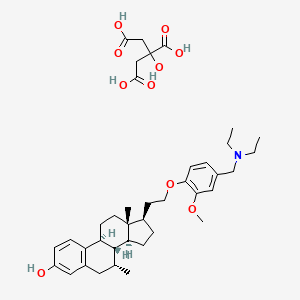

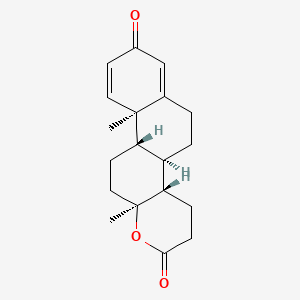

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ZM-306416?

A1: ZM-306416 is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) [, , ]. It primarily targets VEGFR1 (FLT1) and VEGFR2 (KDR), inhibiting their kinase activity [, ]. By blocking these receptors, ZM-306416 disrupts VEGF signaling pathways, which are crucial for angiogenesis (blood vessel formation) and various cellular processes.

Q2: How does ZM-306416 impact cellular processes beyond angiogenesis?

A2: Research suggests that ZM-306416 can influence cell proliferation and migration in specific cell types. For instance, in human melanoma A375P cells, ZM-306416 significantly reduced both cell proliferation and migration []. Similarly, in trophoblast cells, inhibiting the PGF/FLT1 signaling pathway using ZM-306416 negatively impacted cell proliferation and migration []. This indicates a broader role of ZM-306416 in modulating cellular behavior beyond angiogenesis.

Q3: What is the role of ZM-306416 in studying bone formation?

A3: Studies using primary human alveolar osteoblasts (HAOBs) have demonstrated the importance of the VEGF/VEGFR1 pathway in bone formation []. When these cells were treated with ZM-306416, a dose-dependent decrease in mineralization was observed, suggesting that VEGFR1 signaling is crucial for osteoblast differentiation and maturation [].

Q4: Has ZM-306416 shown any potential in cancer research?

A4: While primarily known as a VEGFR inhibitor, ZM-306416 has also been investigated for its potential in cancer treatment. Research indicates that it might be a potent inhibitor of epidermal growth factor receptor (EGFR) function []. Moreover, a study utilizing multi-omics networks and screening data suggested ZM-306416 as a potential targeted therapy for non-small cell lung cancer (NSCLC) [].

Q5: Are there any known limitations or challenges associated with ZM-306416?

A5: One study revealed that ZM-306416 did not affect the VEGF121-induced decrease in transendothelial electrical resistance (TEER) in Schlemm’s canal endothelial (SCE) cells, indicating that its inhibitory effect might be specific to certain VEGFR subtypes or cellular contexts []. Further research is needed to fully understand the specificities and limitations of ZM-306416 in different biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.